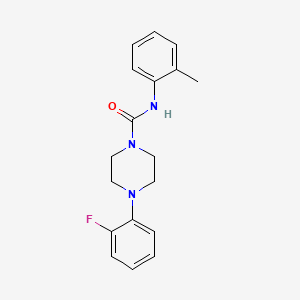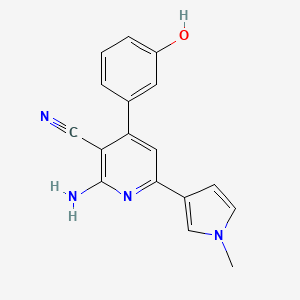![molecular formula C19H27N3O3 B5463108 4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5463108.png)
4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, also known as CP-526, 572, is a novel and potent compound that has shown promising results in scientific research. This compound belongs to the diazepan family and has been extensively studied for its potential as a therapeutic agent in various diseases.
作用機序
The exact mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain, and its modulation by this compound, 572 results in increased inhibitory neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound, 572 has been shown to have various biochemical and physiological effects. It increases the binding affinity of GABA-A receptors for GABA, leading to increased inhibitory neurotransmission. It also increases the amplitude and duration of GABA-A receptor-mediated currents, resulting in increased inhibitory neurotransmission. In addition, this compound, 572 has been shown to increase the expression of GABA-A receptors in the brain, leading to increased inhibitory neurotransmission.
実験室実験の利点と制限
4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 has several advantages for lab experiments. It is a potent and selective compound that has been extensively studied, making it a valuable tool for research. It has also been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, this compound, 572 has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis method, making it difficult and time-consuming to produce. In addition, its mechanism of action is not fully understood, making it challenging to study its effects in detail.
将来の方向性
There are several future directions for 4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 research. One direction is to further investigate its therapeutic potential in various diseases, such as Alzheimer's disease, schizophrenia, and anxiety disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on the brain. Additionally, future research could focus on developing more efficient synthesis methods for this compound, 572 to make it more accessible for research and drug development.
合成法
The synthesis of 4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 involves a multi-step process that starts with the reaction of 3-isopropyl-1,4-diazepan-5-one with pyridin-3-ol in the presence of a base. The resulting product is then reacted with cyclopropylmethyl bromide in the presence of a base to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound, 572.
科学的研究の応用
4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one, 572 has been extensively studied for its potential as a therapeutic agent in various diseases such as Alzheimer's disease, schizophrenia, and anxiety disorders. In Alzheimer's disease, this compound, 572 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In schizophrenia, this compound, 572 has been shown to reduce the positive symptoms of the disease such as hallucinations and delusions. In anxiety disorders, this compound, 572 has been shown to reduce anxiety-like behavior in animal models.
特性
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yl-1-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(2)17-12-21(9-7-18(23)22(17)11-15-5-6-15)19(24)13-25-16-4-3-8-20-10-16/h3-4,8,10,14-15,17H,5-7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXIMVHGRHVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5463066.png)



![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5463089.png)
![N-{1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5463096.png)

![{[5-(4-bromophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5463103.png)
![3-chloro-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5463116.png)
![2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5463117.png)
![2-chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-6-fluorobenzamide](/img/structure/B5463125.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5463132.png)
